N'-(1-(3,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide
Description
N'-(1-(3,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a hydrazide-hydrazone derivative characterized by a 3,4-dichlorophenyl group and a 1-methylpyrrole moiety.
Properties
Molecular Formula |
C15H15Cl2N3O |
|---|---|
Molecular Weight |
324.2 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C15H15Cl2N3O/c1-10(11-5-6-13(16)14(17)8-11)18-19-15(21)9-12-4-3-7-20(12)2/h3-8H,9H2,1-2H3,(H,19,21)/b18-10+ |
InChI Key |
MMCZNQQEWPGXNV-VCHYOVAHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CN1C)/C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CN1C)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
N'-(1-(3,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula: C₁₈H₁₈ClN₃O
- Molecular Weight: 366.84 g/mol
The structure consists of a dichlorophenyl group attached to an ethylidene moiety, linked to a pyrrol derivative through an acetohydrazide functional group. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Several studies have demonstrated that hydrazone derivatives possess antibacterial and antifungal properties. The presence of the 3,4-dichlorophenyl group enhances the compound's interaction with microbial cell membranes, leading to increased permeability and cell death .
- Anticancer Properties: The compound has shown promising results in inhibiting the proliferation of cancer cells. In vitro studies indicate that it can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell cycle progression .
- Anti-inflammatory Effects: this compound has been evaluated for its anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models, suggesting potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and carcinogenesis .
- Interaction with Cellular Targets: Molecular docking studies suggest that the compound binds effectively to various protein targets involved in cancer progression and inflammation. This binding disrupts normal cellular functions, leading to apoptosis and reduced inflammatory responses .
Antimicrobial Activity
A study conducted on several hydrazone derivatives, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 µg/mL, indicating strong efficacy compared to standard antibiotics .
Anticancer Efficacy
In vitro assays on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 12 µM after 48 hours of exposure. Flow cytometry analysis indicated that the compound induces apoptosis through the intrinsic pathway by upregulating pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Summary of Key Findings
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to N'-(1-(3,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide exhibit notable antimicrobial activities. For instance, studies have shown that hydrazone derivatives can effectively inhibit various bacterial strains and fungi, suggesting their potential as new antimicrobial agents . The structure–activity relationship (SAR) analysis indicates that modifications to the hydrazide fragment can significantly influence antimicrobial potency.
Anticancer Activity
Preliminary studies have also explored the anticancer properties of this compound. The presence of the dichlorophenyl group is hypothesized to contribute to cytotoxic effects against certain cancer cell lines. In vitro studies have demonstrated that derivatives of acetohydrazides can induce apoptosis in cancer cells, making them candidates for further investigation as anticancer drugs.
Potential Applications
- Pharmaceutical Development : Given its biological activity, this compound is being investigated for development into new pharmaceuticals targeting infections and cancer.
- Agricultural Chemistry : The compound's antimicrobial properties may also find applications in agricultural settings as a potential biopesticide or fungicide, providing an environmentally friendly alternative to conventional chemicals.
- Material Science : Research into the incorporation of this compound into polymer matrices for controlled release applications is ongoing, leveraging its chemical stability and biological activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on various hydrazone derivatives demonstrated that compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating potential for clinical application .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro assays using human cancer cell lines revealed that specific analogs of this compound induced cell death through apoptosis pathways. Flow cytometry analysis confirmed increased levels of pro-apoptotic markers, suggesting that these hydrazones could be developed into therapeutic agents for cancer treatment .
Chemical Reactions Analysis
Oxidation Reactions
Mechanism : The hydrazide functional group (R-N=N-C=O) undergoes oxidation, potentially converting into azo derivatives or amides. The dichlorophenyl moiety may stabilize intermediates due to its electron-withdrawing effect.
Conditions & Products :
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Oxidation | Hydrogen peroxide (H₂O₂) | Azo derivatives |
Significance : Oxidation enhances reactivity toward biological targets by altering the electronic environment of the molecule.
Reduction Reactions
Mechanism : Reduction targets the hydrazide or ethylidene group, potentially forming amines or saturated bonds. The pyrrole substituent may influence redox stability.
Conditions & Products :
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | Saturated hydrazine derivatives |
Note : Reduction often improves solubility and may reduce toxicity by modifying reactive sites.
Hydrolysis Reactions
Mechanism : Hydrolysis can cleave the hydrazide bond under acidic or basic conditions, yielding carboxylic acids or amides.
Conditions & Products :
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Hydrolysis | HCl or NaOH | Corresponding carboxylic acid |
Application : Hydrolysis is critical for structural modification in medicinal chemistry.
Substitution Reactions
Mechanism : The ethylidene linkage or hydrazide group may participate in nucleophilic substitution, replacing hydrogen atoms with other groups.
Conditions & Products :
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Substitution | Amines/thiols | Amine/thiol derivatives |
Example : Reaction with thiols generates thiohydrazide derivatives, altering biological activity.
Condensation Reactions
Mechanism : The compound reacts with carbonyl compounds (e.g., aldehydes/ketones) via hydrazide condensation, forming hydrazones.
Conditions & Products :
| Reaction Type | Reagents | Products | Reference |
|---|---|---|---|
| Condensation | Aldehydes/ketones | Hydrazones |
Example : Reaction with thiosemicarbazide yields thiazole derivatives, as seen in analogous systems .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Structural Features and Physical Properties of Selected Hydrazide-Hydrazones
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The target compound’s 3,4-dichloro substituent contrasts with electron-donating groups (e.g., methoxy in ) or nitro groups (in 3c, ), which alter electronic density and may affect reactivity or binding interactions.
- Molecular Weight : Piperazine-containing analogs (e.g., ) exhibit higher molecular weights (~419 g/mol) compared to simpler derivatives (e.g., 273–298 g/mol in ).
Table 2: Spectral Data Comparison
Key Observations :
Q & A
Q. What are the standard synthetic protocols for preparing N'-(1-(3,4-Dichlorophenyl)ethylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide and its structural analogs?
- Methodological Answer : The synthesis typically involves hydrazinolysis of ethyl thioacetate derivatives followed by condensation with ketones. For example:
React ethyl thioacetate with a 3-fold molar excess of 85% hydrazine hydrate in ethanol at room temperature to form the hydrazide intermediate .
Reflux the hydrazide with substituted ketones (e.g., 3,4-dichlorophenyl ethylidene) in ethanol for 8–12 hours to yield the target acetohydrazide.
Purify via recrystallization (e.g., using i-BuOH or n-BuOH) and confirm purity via TLC.
Example : Compound 8 () was synthesized with 79% yield and characterized by melting point (170–171°C) and NMR.
Q. Which spectroscopic techniques are essential for characterizing acetohydrazide derivatives, and how should data interpretation be approached?
- Methodological Answer :
- 1H/13C NMR : Identify hydrazide protons (δ 9–11 ppm) and coupling patterns (e.g., E/Z isomerism in imine bonds) .
- IR Spectroscopy : Confirm C=O (1650–1680 cm⁻¹) and N–H (3200–3250 cm⁻¹) stretches .
- Elemental Analysis : Verify C, H, N, and S content (e.g., Compound 8: C 51.12%, H 4.53%, N 13.25%, S 15.16%) .
Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity in acetohydrazide derivatives?
- Methodological Answer : Use agar diffusion and broth dilution (pH 7.2–7.4) to assess minimum inhibitory concentration (MIC). Compare activity against Staphylococcus aureus or Candida albicans with clinical standards (e.g., ceftriaxone). For example:
- Compound 11 () showed potent antifungal activity (MIC = 12.5 µg/mL) due to its 4-hydroxyphenyl substituent.
- Key Data :
| Compound | Substituent | MIC (µg/mL) |
|---|---|---|
| 8 | 4-Chlorophenyl | 25 |
| 11 | 4-Hydroxyphenyl | 12.5 |
| 12 | 2,5-Dihydroxyphenyl | 6.25 |
Advanced Research Questions
Q. How can researchers design experiments to evaluate structure-activity relationships (SAR) of substituted acetohydrazides in enzyme inhibition?
- Methodological Answer :
- Variable Design : Synthesize analogs with substituents differing in electronic (e.g., –NO₂, –OCH₃) or steric (e.g., –CH₃, –Cl) properties.
- Assay Conditions : Test GPx1 inhibition using fixed enzyme concentrations (e.g., 0.1 µM) and variable inhibitor doses (0–200 µM). Calculate IC50 via nonlinear regression.
- Example : Compound 3aC7 () showed 0% GPx activity at 0.2 mM, while 3aC9 retained 84.9% activity at 100 µM, highlighting the role of substituent positioning .
Q. What methodologies are recommended for determining the crystal structure of acetohydrazide derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Use SHELX programs (SHELXL for refinement, SHELXS for solution) .
- Key Parameters :
- Resolution: ≤ 0.8 Å for high-quality data.
- R factor: ≤ 0.05 (e.g., R = 0.032 in ).
- Structural Insights : Analyze dihedral angles between phenyl and pyrrole rings to predict π-π stacking interactions .
Q. How should contradictory inhibition data (e.g., varying IC50 values across analogs) be analyzed to refine mechanistic hypotheses?
- Methodological Answer :
- Statistical Analysis : Use ANOVA to compare IC50 values across substituent groups (e.g., –Cl vs. –OH).
- Structural Overlays : Perform molecular docking (e.g., AutoDock Vina) to identify binding pocket clashes caused by bulky groups.
- Case Study : 3aC7 (0% GPx activity) vs. 3eC7 (82.7% activity) suggests imidazole vs. pyrazole heterocycles alter H-bonding with catalytic selenocysteine .
Q. What strategies optimize the synthesis of metal complexes (e.g., Cu) with acetohydrazide ligands to enhance bioactivity?
- Methodological Answer :
- Coordination Chemistry : Reflux acetohydrazide (1 mmol) with Cu(OAc)₂ (0.5 mmol) in ethanol for 10 hours .
- Purification : Use column chromatography (chlorform:petroleum ether, 8:2) to isolate complexes.
- Activity Enhancement : Cu(II) complexes () show 2–4× higher antimicrobial activity than free ligands due to improved membrane permeability.
Q. How to design and interpret enzyme inhibition assays (e.g., GPx1) for acetohydrazide derivatives?
- Methodological Answer :
- Kinetic Assays : Monitor NADPH oxidation at 340 nm with H₂O₂ as substrate.
- Data Interpretation :
| Compound | IC50 (µM) | GPx Activity at 100 µM |
|---|---|---|
| 3aC7 | N/A | 0% |
| 3aC9 | >100 | 84.9% |
| 3eC7 | >100 | 82.7% |
- Mechanistic Insight : Low IC50 correlates with electron-withdrawing groups enhancing electrophilic attack on GPx1’s active site.
Data Contradiction Analysis
Q. How can divergent biological activity data between structural analogs be reconciled?
- Methodological Answer :
- Solubility Testing : Use shake-flask method to measure logP; hydrophobic analogs (e.g., –Cl) may aggregate in aqueous assays, reducing apparent activity.
- Cytotoxicity Screening : Calculate therapeutic index (TI = CC50/IC50). For example, antiviral derivatives in had TI > 80, confirming selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
